Gynosaponin I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gynosaponin I is a natural compound isolated from the plant Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gynosaponin I can be isolated from Gynostemma pentaphyllum through a series of extraction and purification steps. The process typically involves extracting the plant material with water or an aqueous lower aliphatic alcohol, followed by treatment with a non-ionic adsorption resin. The adsorbed substances are then eluted with a lower aliphatic alcohol, and the eluate is further treated with alumina. The final elution with a lower aliphatic alcohol or an aqueous lower aliphatic alcohol yields saponins substantially free from other plant components .

Industrial Production Methods: The industrial production of gynosaponins, including this compound, follows similar extraction and purification methods. The large-scale extraction involves using industrial-grade solvents and adsorption resins to ensure the efficient isolation of the desired saponins. The process is optimized to maximize yield and purity while minimizing the presence of impurities .

Chemical Reactions Analysis

Types of Reactions: Gynosaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups, altering the compound’s properties.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted derivatives with altered biological activities .

Scientific Research Applications

Gynosaponin I has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a precursor for synthesizing novel compounds with enhanced biological activities.

Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a natural product with therapeutic benefits. Studies have shown that it can modulate various biological pathways, making it a valuable tool for understanding cellular mechanisms .

Medicine: this compound has shown promise in medical research due to its potential therapeutic effects. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidative properties. Additionally, it has been explored for its potential to modulate metabolic processes and improve overall health .

Industry: In the industrial sector, this compound is used in the development of natural health products and supplements. Its potential to enhance the nutritional value of food products and its use in cosmetics for its skin-beneficial properties are areas of active research .

Mechanism of Action

Similar compounds include ginsenosides found in Panax ginseng and other gypenosides present in Gynostemma pentaphyllum .

Comparison with Ginsenosides:

Comparison with Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Gypenoside XL

- Gypenoside XVII

These compounds share structural similarities with Gynosaponin I and exhibit overlapping biological activities, making them valuable for comparative studies and potential therapeutic applications .

Properties

IUPAC Name |

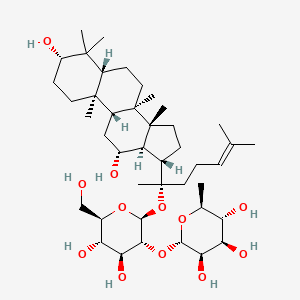

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPNOGQPDNCBAB-LJLLDEJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.